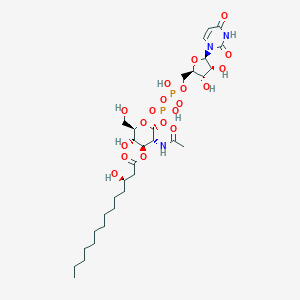
(2-Aminopyridin-4-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "(2-Aminopyridin-4-yl)methanol" and related compounds involves several methods, including electrochemical synthesis in metal chelates of N,N,N-tridentate Schiff base ligand, showcasing the diversity in synthetic approaches for this compound. For example, novel adducts of 2-aminopyridine and methanol in Co(II), Ni(II), Cu(II), or Zn(II) chelates have been synthesized using electrochemical methods, indicating the versatility of this compound in forming complex structures (Garnovskii et al., 2003). Furthermore, a direct method for the synthesis of "(2-Aminopyridin-4-yl)methanol" has been developed, which simplifies its preparation and highlights the ongoing research in optimizing the synthesis of this compound (Lifshits et al., 2015).
Molecular Structure Analysis
The molecular structure of "(2-Aminopyridin-4-yl)methanol" and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the crystal structures of certain derivatives have been determined, revealing intramolecular hydrogen bonds that play a crucial role in stabilizing the structure (Percino et al., 2005).
Chemical Reactions and Properties
"(2-Aminopyridin-4-yl)methanol" undergoes various chemical reactions, forming complex molecules and demonstrating its reactivity and potential in synthetic chemistry. It participates in charge-transfer reactions, proton transfer equilibria, and can act as a catalyst in specific reactions, indicating its chemical versatility (Al-Ahmary et al., 2013).
Physical Properties Analysis
The physical properties of "(2-Aminopyridin-4-yl)methanol" derivatives have been characterized, including their crystalline structure, hydrogen bonding patterns, and thermal stability. These studies provide insight into the material aspects of this compound and its derivatives, aiding in the development of materials with desired properties (Madhankumar et al., 2020).
Applications De Recherche Scientifique
Lifshits, Ostapchuk, and Brel (2015) developed a one-pot method for preparing (2-aminopyridin-4-yl)methanol, which is a key component of imidazo[1,2-a]pyridine. This compound has potential applications in pharmaceuticals and biotechnology (Lifshits, Ostapchuk, & Brel, 2015).
Al-Ahmary, Habeeb, and Alsolmy (2011) conducted spectroscopic studies of the hydrogen-bonded charge transfer complex of 2-aminopyridine with chloranilic acid in various polar solvents, finding a larger formation constant in methanol than in acetonitrile or ethanol (Al-Ahmary, Habeeb, & Alsolmy, 2011).
Al-Ahmary, Habeeb, and Alsolmy (2013) also explored the charge-transfer reaction between 4-aminopyridine and 2,5-dihydroxy-p-benzoquinone in methanol, resulting in a stable complex (Al-Ahmary, Habeeb, & Alsolmy, 2013).
Sammakia and Hurley (2000) found that 2-acyl-4-aminopyridine catalysts with ketones as binding sites show enhanced selectivity for hydroxyl-directed methanolysis of esters due to a slower nondirected reaction rate (Sammakia & Hurley, 2000).
Garnovskii, Guedes da Silva, Kopylovich, Garnovskii, Fraústo da Silva, and Pombeiro (2003) conducted electrochemical synthesis of novel 2-aminopyridine and methanol adducts in metal chelates, leading to new compounds with X-ray crystal structures (Garnovskii et al., 2003).
Kimura, Takaoka, and Nagai (1977) found that aminopyridines show significant fluorescence quantum yields in aprotic solvents, indicating higher excited states are not as close in energy to the lowest excited states (Kimura, Takaoka, & Nagai, 1977).
Kisoo Kim et al. (2018) found that the 4-aminopyridine/Cu(I) catalyst system is highly efficient in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), with the fastest reaction rate and lowest by-product production (Kisoo Kim et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(2-aminopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJJXXDQIQFZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363945 | |
| Record name | (2-Aminopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyridin-4-yl)methanol | |
CAS RN |
105250-17-7 | |
| Record name | (2-Aminopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminopyrid-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














